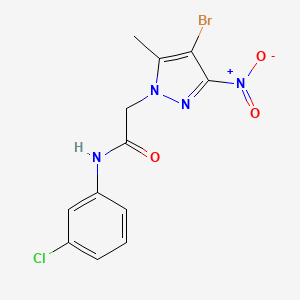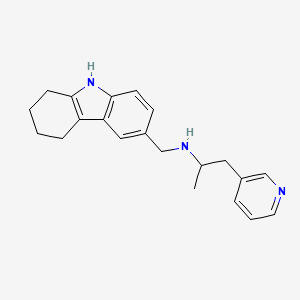![molecular formula C15H11BrF3NO B6102844 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6102844.png)
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide works by binding to the active site of HDAC6, thereby inhibiting its activity. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune responses. Inhibition of HDAC6 by this compound has been shown to lead to an increase in acetylated tubulin levels, which in turn affects cell motility and the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDAC6, it has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its potency as an HDAC6 inhibitor. This allows for smaller amounts of the compound to be used, which can be beneficial in terms of cost and ease of handling. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its inhibition of HDAC6 has implications for the treatment of cancer and neurodegenerative diseases, and its anti-inflammatory effects may be useful in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl bromide with 2-(trifluoromethyl)aniline to form the intermediate product, 4-bromo-N-(2-(trifluoromethyl)phenyl)benzamide. This intermediate is then reacted with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has implications for the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c16-11-7-5-10(6-8-11)9-14(21)20-13-4-2-1-3-12(13)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPZEXQXZTFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)
![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)

![3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)
![1'-benzyl-N-[(3-methyl-4-pyridinyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6102820.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol](/img/structure/B6102836.png)

![1-(1-azepanyl)-3-[3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6102853.png)
![1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6102860.png)
![4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride](/img/structure/B6102867.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)